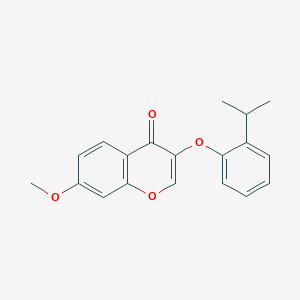

3-(2-isopropylphenoxy)-7-methoxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromen-4-one derivatives are a class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry. These compounds are recognized for their structural diversity and have been the focus of numerous synthetic strategies and structural analyses.

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves reductive amination, cyclization, and reactions with various aromatic aldehydes. A study by Mandala et al. (2013) describes the synthesis of similar compounds through the reductive amination of chromen-2-one derivatives, providing insights into the methodologies that could be applicable to synthesizing the compound (Mandala et al., 2013).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized using techniques such as IR, NMR, and mass spectroscopy. These methods help in confirming the structural features of synthesized compounds, as seen in studies like that of Okasha et al. (2022), which detailed the structure elucidation of a chromene derivative through X-ray diffraction and spectral data (Okasha et al., 2022).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in various chemical reactions, including Friedel-Crafts acylation, annulation, and photo-reorganization. Bam et al. (2018) reported a domino Friedel-Crafts acylation/annulation method for synthesizing chromen-4-one derivatives, demonstrating the chemical versatility of these compounds (Bam et al., 2018).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, including crystallinity, melting points, and solubility, are essential for their application. For instance, the crystal structure and physical parameters of specific chromen-2-one derivatives were detailed by Manolov et al. (2012), offering a basis for understanding the physical characteristics of related compounds (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and redox behavior, are crucial for the application of chromen-4-one derivatives in various fields. Hamdi et al. (2011) discussed the spectroscopy and electrochemistry of chromen-2-ones, highlighting their antibacterial and antioxidant activities and providing insights into their chemical behavior (Hamdi et al., 2011).

properties

IUPAC Name |

7-methoxy-3-(2-propan-2-ylphenoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-12(2)14-6-4-5-7-16(14)23-18-11-22-17-10-13(21-3)8-9-15(17)19(18)20/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIZDMIDXCTDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(2-ethylphenoxy)azetidin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B5658428.png)

![N'-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide](/img/structure/B5658432.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B5658438.png)

![5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5658449.png)

![4-{1-[N-(4-fluorobenzoyl)-beta-alanyl]piperidin-3-yl}benzoic acid](/img/structure/B5658457.png)

![N-ethyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5658473.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5658489.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5658495.png)

![4-[4-(isobutyrylamino)phenoxy]phthalic acid](/img/structure/B5658497.png)

![(4aR*,7aS*)-1-(3-methylbut-2-en-1-yl)-4-(3-phenoxypropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658507.png)

![1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5658520.png)